Cas no 899732-74-2 (N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide)

N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide is a synthetic organic compound featuring a nitro-substituted phenyl group and a phenylsulfanyl butanamide moiety. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The nitro group enhances reactivity for further functionalization, while the phenylsulfanyl moiety may contribute to unique electronic and steric properties. Its well-defined molecular architecture allows for precise modifications, making it valuable in research applications such as drug discovery and material science. The compound’s stability and compatibility with common organic solvents further facilitate its use in synthetic workflows.
N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide structure
899732-74-2 structure
商品名:N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide
CAS番号:899732-74-2
MF:C16H16N2O3S
メガワット:316.374842643738
CID:5495004

N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide 化学的及び物理的性質

名前と識別子

    • N-(4-nitrophenyl)-4-phenylsulfanylbutanamide
    • N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide
    • インチ: 1S/C16H16N2O3S/c19-16(7-4-12-22-15-5-2-1-3-6-15)17-13-8-10-14(11-9-13)18(20)21/h1-3,5-6,8-11H,4,7,12H2,(H,17,19)
    • InChIKey: UTLNWXUZKHBGIH-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C([N+]([O-])=O)C=C1)(=O)CCCSC1=CC=CC=C1

N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2812-0548-5mg
N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide
899732-74-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2812-0548-40mg
N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide
899732-74-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2812-0548-25mg
N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide
899732-74-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2812-0548-4mg
N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide
899732-74-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2812-0548-5μmol
N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide
899732-74-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2812-0548-15mg
N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide
899732-74-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2812-0548-2μmol
N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide
899732-74-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2812-0548-2mg
N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide
899732-74-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2812-0548-10mg
N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide
899732-74-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2812-0548-20mg
N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide
899732-74-2 90%+
20mg
$99.0 2023-05-16

N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide 関連文献

N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamideに関する追加情報

Professional Introduction to N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide (CAS No. 899732-74-2)

N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide, identified by its CAS number 899732-74-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a nitrophenyl group and a phenylsulfanyl substituent, exhibits unique structural and chemical properties that make it a valuable candidate for further investigation in drug development and biochemical studies.

The molecular structure of N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide consists of a butanamide backbone linked to a 4-nitrophenyl moiety and a phenylsulfanyl group. This arrangement imparts distinct electronic and steric characteristics to the molecule, which can influence its interactions with biological targets. The presence of the nitro group introduces a region of electron-withdrawing character, while the phenylsulfanyl group provides a polar, sulfur-rich surface for potential hydrogen bonding or coordination interactions.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both nitro and sulfanyl functional groups. These groups are known to enhance binding affinity and selectivity in drug molecules, making them attractive for designing novel therapeutic agents. N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide represents an interesting case study in this context, as its dual functionality may confer multiple modes of action or enhance its efficacy against specific biological pathways.

One of the most compelling aspects of N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide is its potential application in the development of bioactive molecules. The nitro group can be metabolically reduced to an amine, which may alter the compound's pharmacokinetic profile and bioavailability. Similarly, the phenylsulfanyl group can participate in various chemical reactions, such as sulfuration or oxidation, which could be exploited for drug design purposes. These metabolic transformations provide a rich ground for synthetic chemists to modify and optimize the compound's properties.

The compound's relevance extends to its utility as an intermediate in synthesizing more complex molecules. In pharmaceutical research, intermediates like N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide are often used to construct larger scaffolds or to introduce specific functional groups into drug candidates. Its structural features make it a versatile building block that can be incorporated into various chemical frameworks, facilitating the rapid discovery of new therapeutic agents.

In academic research, N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide has been employed in studies aimed at understanding the relationship between molecular structure and biological activity. Researchers have investigated its interactions with enzymes, receptors, and other biomolecules to elucidate its mechanism of action. These studies not only contribute to our fundamental understanding of biochemical pathways but also provide insights into how structural modifications can enhance drug potency and selectivity.

The synthesis of N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide) involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the preparation of key intermediates such as 4-nitrobenzoic acid or 4-nitrotoluene derivatives, followed by functional group transformations like sulfonylation or amidation. Each step must be carefully optimized to ensure high yield and purity, underscoring the importance of robust synthetic methodologies in pharmaceutical research.

The compound's physicochemical properties, such as solubility, melting point, and stability, are critical factors that influence its suitability for various applications. For instance, solubility determines how well it can be formulated into drug products, while stability affects its shelf life and storage conditions. Researchers often conduct extensive characterization studies to fully understand these properties before moving forward with preclinical or clinical trials.

The future prospects for N-(4-nitrophenyl)-4-(phenylsulfanyl)butanamide) are promising, given its unique structural features and potential biological activities. As drug discovery continues to evolve at an unprecedented pace, compounds like this one will play an increasingly important role in developing next-generation therapeutics. Whether used as a standalone drug candidate or as a key intermediate in larger molecules, N-(4-nitrophenyl)- - butanamide represents a significant contribution to the field of pharmaceutical chemistry.

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